![molecular formula C10H15N5S B1226845 2-Amino-9-pentyl-9H-purin-6-yl hydrosulfide CAS No. 24397-98-6](/img/structure/B1226845.png)
2-Amino-9-pentyl-9H-purin-6-yl hydrosulfide
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Overview
Description
2-amino-9-pentyl-3H-purine-6-thione is a member of purines and a thiocarbonyl compound.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : Research includes the synthesis of novel 2-amino-9-alkoxyalkylpurine derivatives with sulfur-containing substituents, which are structurally similar to 2-Amino-9-pentyl-9H-purin-6-yl hydrosulfide. These derivatives are synthesized through thionation and alkylation processes, and their structures are confirmed by spectroscopic data and X-ray diffraction analysis (Ikaunieks et al., 2006).
Purine Derivatives Synthesis : The synthesis of glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine, a compound closely related to 2-Amino-9-pentyl-9H-purin-6-yl hydrosulfide, has been explored. These compounds were synthesized to investigate anticancer activity (Temple et al., 1975).
Biological and Medicinal Chemistry
- Immunobiological Activity : Studies on 2-amino-3-(purin-9-yl)propanoic acids, which share a similar structure with 2-Amino-9-pentyl-9H-purin-6-yl hydrosulfide, have shown that some derivatives significantly enhance the secretion of chemokines and augment NO biosynthesis, indicating potential immunostimulatory and immunomodulatory effects (Doláková et al., 2005).
Crystallography and Structural Analysis
Crystal Structure Analysis : The crystal structures of N6-modified-amino acid nucleobase analogs, including adenine derivatives, have been reported. These studies provide insights into the structural characteristics and potential interactions of similar purine derivatives (García-Raso et al., 2020).
Crystal Engineering with Purine Derivatives : Research on crystal engineering with modified purine ligands, like 2-(2-amino-9H-purin-9-yl) acetic acid, has been conducted. These studies explore the interaction of these ligands with transition metal ions, contributing to the understanding of the structural properties of purine derivatives (Mohapatra & Verma, 2016).
properties
CAS RN |
24397-98-6 |
---|---|
Molecular Formula |
C10H15N5S |
Molecular Weight |
237.33 g/mol |
IUPAC Name |
2-amino-9-pentyl-3H-purine-6-thione |
InChI |
InChI=1S/C10H15N5S/c1-2-3-4-5-15-6-12-7-8(15)13-10(11)14-9(7)16/h6H,2-5H2,1H3,(H3,11,13,14,16) |
InChI Key |
GKBUGVWFLBNNPA-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=NC2=C1NC(=NC2=S)N |
Canonical SMILES |
CCCCCN1C=NC2=C1NC(=NC2=S)N |
Other CAS RN |
24397-98-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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